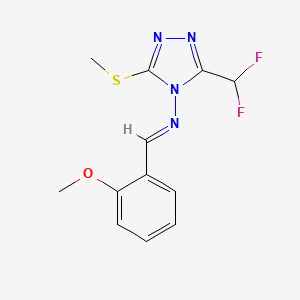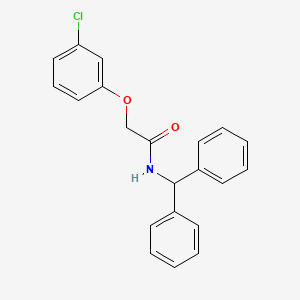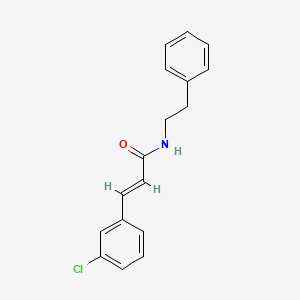
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is not fully understood. However, studies suggest that the compound targets the microtubule network in cells, which is essential for cell division. 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which is crucial for cancer metastasis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the activity of tubulin, a protein that is essential for the formation of microtubules. Additionally, 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has been shown to inhibit the phosphorylation of AKT, a protein that is involved in the regulation of cell growth and survival. The compound also inhibits the expression of matrix metalloproteinases, which are enzymes that play a crucial role in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its potent anti-cancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, the compound is relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1. One of the most promising areas is in the development of novel cancer therapies. Further studies are needed to understand the mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 and its potential as a cancer therapeutic. Additionally, there is a need for studies to investigate the toxicity and pharmacokinetics of the compound. Finally, studies are needed to explore the potential of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in other areas of research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is a synthetic compound that has shown potential in various scientific research applications, particularly in the field of cancer research. The compound has potent anti-cancer activity and has been shown to disrupt the microtubule network in cells. While there are limitations to the use of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in certain experiments, the compound has promising potential for future research in the development of novel cancer therapies and in other areas of research.
合成法
The synthesis of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 involves the reaction of 3-chloroaniline and 2-phenylethylamine with acryloyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in good yields. The purity of the compound can be increased by recrystallization from suitable solvents.
科学的研究の応用
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-8-4-7-15(13-16)9-10-17(20)19-12-11-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOZSHKQFHLPY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
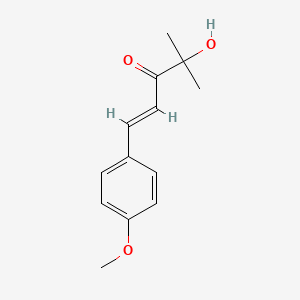
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
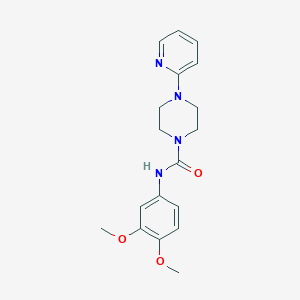
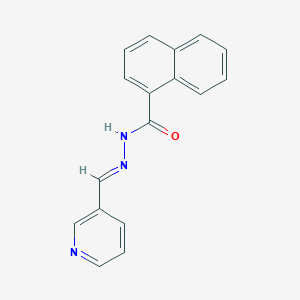
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
